![molecular formula C14H20N2O3S B2876111 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946220-79-7](/img/structure/B2876111.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide” is a chemical compound that is related to the class of compounds known as 1,2,3,4-tetrahydroquinolines . It is a derivative of 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
. This indicates that the compound has a tetrahydroquinoline core with an isobutyryl group at the 1-position and a methanesulfonamide group at the 7-position . Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 218.3 .Scientific Research Applications
Inhibitor of 8-Oxoguanine DNA Glycosylase (OGG1)
This compound has been identified as a potent and selective inhibitor of 8-Oxoguanine DNA Glycosylase (OGG1) . OGG1 is an enzyme involved in the base excision repair pathway, which is one of the major pathways involved in repairing DNA damage. Inhibiting this enzyme could have implications in the study of DNA repair mechanisms and potentially in the development of new therapeutic strategies for diseases related to DNA damage and repair .
Antimicrobial Agent
Sulfonamide-based compounds, such as the one , have been studied for their antimicrobial activity . They have been found to show activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumonia . This suggests potential applications in the development of new antimicrobial agents .
Proteolytic Enzyme Research
Proteolytic enzymes play a key role in many biological processes and are extensively used in various research applications . While it’s not explicitly stated, sulfonamide-based compounds could potentially be used in studies involving proteolytic enzymes, given their broad applications in biological research .
Drug Discovery
1,2,3-triazoles, a class of compounds that could potentially be synthesized from the compound , have found broad applications in drug discovery . They have been used in the synthesis of a wide range of biologically active compounds, suggesting potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-6-7-12(9-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFIVSCTQUYOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.